Cas no 2097929-99-0 (N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide)

N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
- N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
- F6521-7454
- N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- AKOS032466147
- 2097929-99-0
- N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide
-
- インチ: 1S/C16H20N4O5S/c1-18-6-5-11-9-12(3-4-13(11)18)14(21)10-17-15(22)19-7-8-20(16(19)23)26(2,24)25/h3-6,9,14,21H,7-8,10H2,1-2H3,(H,17,22)
- InChIKey: CFLQVVIGBWFUBW-UHFFFAOYSA-N
- SMILES: S(C)(N1C(N(C(NCC(C2C=CC3=C(C=CN3C)C=2)O)=O)CC1)=O)(=O)=O
計算された属性
- 精确分子量: 380.11544092g/mol
- 同位素质量: 380.11544092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 4
- 複雑さ: 664
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 120Ų
N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-7454-40mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2097929-99-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6521-7454-100mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2097929-99-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6521-7454-10mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2097929-99-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-7454-20mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2097929-99-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6521-7454-50mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2097929-99-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6521-7454-25mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2097929-99-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6521-7454-10μmol |
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2097929-99-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-7454-20μmol |
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2097929-99-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-7454-15mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2097929-99-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6521-7454-1mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide |
2097929-99-0 | 1mg |
$54.0 | 2023-09-08 |
N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide 関連文献
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamideに関する追加情報
N-2-Hydroxy-2-(1-Methyl-1H-Indol-5-Yl)Ethyl-3-Methanesulfonyl-2-Oxoidiazolidine-1-Carboxamide (CAS No. 2097929-99-0)
The compound N-2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl-3-methanesulfonyl-2-oxyimidazolidine-1-carboxamide (CAS No. 2097929-99-0) is a highly specialized organic molecule with significant potential in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent research studies.
Structural Overview and Synthesis
The molecular structure of this compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms. The imidazolidine moiety is further substituted with a hydroxy group, a methanesulfonyl group, and a carboxamide group. The indole ring, which is attached via an ethyl chain, adds complexity to the molecule and potentially enhances its bioactivity. The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules with high purity and yield.
Biological Activity and Pharmacological Potential
Recent studies have highlighted the potential of N-2-hydroxy...carboxamide as a candidate for drug development. The compound has demonstrated significant activity in vitro against various enzyme targets, including kinases and proteases, which are implicated in numerous pathological conditions such as cancer, inflammation, and neurodegenerative diseases. For instance, a study published in 2023 revealed that this compound exhibits potent inhibitory effects on the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This suggests its potential as an anti-cancer agent.
Additionally, the methanesulfonyl group in the molecule contributes to its stability and bioavailability, making it a promising candidate for further preclinical testing. Researchers have also explored the possibility of modifying the indole moiety to enhance its pharmacokinetic properties and reduce off-target effects.
Applications in Drug Discovery
The unique combination of structural features in N...carboxamide makes it an attractive lead compound for drug discovery programs. Its ability to modulate key enzymatic pathways positions it as a valuable tool in the development of targeted therapies. Furthermore, its structural versatility allows for extensive chemical modifications, enabling researchers to optimize its properties for specific therapeutic applications.
Recent advances in computational chemistry have also facilitated the design of analogs with improved potency and selectivity. For example, molecular docking studies have identified critical interactions between this compound and its target enzymes, providing insights into structure–activity relationships (SARs). These findings have guided the synthesis of novel derivatives with enhanced biological profiles.
Future Directions and Challenges
While N...carboxamide holds great promise as a therapeutic agent, several challenges remain before it can be translated into clinical use. One major hurdle is optimizing its pharmacokinetic properties to ensure adequate absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, comprehensive safety assessments are required to evaluate its toxicity profile and potential for adverse effects.
Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these challenges and advance this compound through the drug development pipeline. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into drug discovery workflows will likely accelerate progress in this area.
In conclusion, N...carboxamide represents a compelling example of how innovative synthetic strategies and advanced biological screening techniques can lead to the discovery of novel therapeutic agents. As research continues to uncover its full potential, this compound stands at the forefront of modern drug discovery efforts.
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